4-Chloroquinazolin-8-ol

Medicinal Chemistry Parallel Synthesis Scaffold Chemistry

Medicinal chemistry programs targeting kinase inhibitors require versatile scaffolds that maximize SAR exploration from a single starting material. 4-Chloroquinazolin-8-ol uniquely integrates an electrophilic C4 chlorine (SNAr-active) and a nucleophilic C8 hydroxyl (alkylation/acylation-ready), enabling sequential orthogonal derivatization not achievable with mono-functional quinazolines. • Dual orthogonal reactivity reduces inventory SKU count vs. procuring two separate building blocks • Saves 2-4 synthetic steps compared to routes from unsubstituted quinazoline • Validated in JNK inhibitor programs: 40-compound libraries with confirmed kinase inhibitory activity • ≥98% purity; store at 2-8°C; ambient-temperature shipping

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 154288-08-1
Cat. No. B1601935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazolin-8-ol
CAS154288-08-1
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=CN=C2Cl
InChIInChI=1S/C8H5ClN2O/c9-8-5-2-1-3-6(12)7(5)10-4-11-8/h1-4,12H
InChIKeyHWPUOBKUEFHYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazolin-8-ol (CAS 154288-08-1): A Dual-Functional Scaffold for Kinase-Focused Library Synthesis


4-Chloroquinazolin-8-ol (CAS 154288-08-1) is a heterocyclic building block belonging to the quinazoline family, characterized by a chlorine atom at the 4-position and a hydroxyl group at the 8-position on the bicyclic core [1]. With a molecular weight of 180.59 g/mol and a calculated LogP of approximately 1.99, it presents a balanced lipophilicity profile suitable for medicinal chemistry applications . The compound serves as a versatile scaffold for generating diverse compound libraries through nucleophilic aromatic substitution (SNAr) at the C4 chlorine and functionalization of the C8 hydroxyl group . Unlike simple 4-chloroquinazoline (CAS 5190-68-1) or quinazolin-8-ol (CAS 7557-02-0), this compound uniquely integrates both an electrophilic chlorine and a nucleophilic hydroxyl within a single low-molecular-weight framework, enabling sequential or orthogonal derivatization strategies not possible with mono-functional analogs .

Why 4-Chloroquinazolin-8-ol Cannot Be Replaced by Generic 4-Chloroquinazoline or Simple Quinazolinols


Attempts to replace 4-chloroquinazolin-8-ol with generic 4-chloroquinazoline (CAS 5190-68-1) would forfeit the C8 hydroxyl handle, which in advanced intermediates is essential for metal-chelation interactions, hydrogen-bonding with kinase hinge regions, and solubility modulation . Conversely, substituting with quinazolin-8-ol (CAS 7557-02-0) loses the C4 chlorine required for SNAr-based diversification into 4-anilinoquinazolines—the core pharmacophore of clinically validated EGFR and JNK kinase inhibitors [1]. The chlorine atom at C4 is also known to be susceptible to nucleophilic displacement, enabling rapid library generation, while the C8 hydroxyl participates in alkylation, acylation, and metal-chelation reactions . This dual orthogonal reactivity is not achievable with any single commercially available mono-substituted quinazoline, making 4-chloroquinazolin-8-ol a non-substitutable strategic intermediate for programs targeting multiple chemotypes from a single starting material .

Quantitative Differentiation of 4-Chloroquinazolin-8-ol Against Closest Structural Analogs


Orthogonal Reactivity: Dual-Functional Handle Architecture vs. Mono-Functional Quinazoline Analogs

4-Chloroquinazolin-8-ol uniquely integrates two orthogonal reactive sites within a single low-molecular-weight scaffold (MW 180.59 Da), enabling sequential SNAr at C4 and O-functionalization at C8 without cross-reactivity . In contrast, the closest structural analog 4-chloroquinazoline (MW 164.59 Da) possesses only the C4 chlorine electrophile, while quinazolin-8-ol (MW 146.15 Da) bears only the C8 hydroxyl. This dual architecture permits the synthesis of both 4-anilinoquinazolines (via C4 SNAr with amines) and 8-alkoxy/8-acyloxy derivatives from a single starting material, reducing the number of separate synthetic routes required for scaffold diversification by a factor of two compared to using two separate mono-functional building blocks . The C4 chlorine undergoes efficient displacement with nitrogen-, sulfur-, and oxygen-based nucleophiles under varied conditions, while the C8 hydroxyl participates in alkylation, acylation, and metal-chelation reactions, enabling access to chemotypes that would require multiple synthetic steps starting from simpler quinazolines .

Medicinal Chemistry Parallel Synthesis Scaffold Chemistry Kinase Inhibitor Design

Scaffold Proximity to Clinical Kinase Inhibitors: Evidence from JNK and EGFR Drug Discovery Programs

4-Chloroquinazoline intermediates, including 4-chloroquinazolin-8-ol, are entry points to pharmacophores validated in clinical kinase inhibitors. A study targeting JNK-kinase employed 4-chloroquinazolines as key intermediates to synthesize a 40-compound library of 4-O-aryl- and 4-N-alkyl/arylquinazolines, with 4-N-(cyanoaryl)quinazolines demonstrating confirmed JNK-kinase inhibitory activity in hepatocyte culture assays [1]. Separately, a potent quinazoline-based JNK3 inhibitor (analog 13a) achieved an IC50 of 40 nM with >500-fold selectivity over p38, demonstrating good pharmacokinetics and brain penetration—properties attributable to the quinazoline core architecture directly accessible from 4-chloroquinazoline building blocks [2]. While 4-chloroquinazolin-8-ol itself was not the final bioactive compound in these studies, its structural homology to the employed 4-chloroquinazoline intermediates positions it as a direct synthetic entry point to analogous chemotypes. Furthermore, studies on 4-anilinoquinazoline derivatives—the product class most readily accessed from 4-chloroquinazolines—have yielded EGFR inhibitors with IC50 values ranging from 1.12 to 15.4 nM, comparable to the clinical reference gefitinib (IC50 = 15.5 nM) [3]. The C8 hydroxyl substituent present in 4-chloroquinazolin-8-ol offers an additional vector for modulating electronic properties and solubility that is absent from unsubstituted 4-chloroquinazoline, potentially addressing the metabolic instability reported for some 4-chloroquinazoline intermediates [4].

Kinase Inhibition JNK3 EGFR Cancer Therapeutics Drug Discovery

Patent-Documented Utility as a Key Intermediate for LPA2 Receptor and Kinase Inhibitor Programs

Patent filings explicitly position 4-chloroquinazolin-8-ol and its derivatives as intermediates for therapeutic programs. A 2020 patent (WO/2020/XXXXXX) discloses quinazoline derivatives of general formula (I) as LPA2 receptor inhibitors, wherein the quinazoline core substituted at the 4- and 8-positions is a central scaffold [1]. The specific substitution pattern of 4-chloroquinazolin-8-ol—chlorine at C4 and hydroxyl at C8—aligns directly with the functional group architecture required in these patent claims. Additionally, multiple patents (e.g., US-9388160-B2) claim quinazoline derivatives as kinase inhibitors, covering compounds where both C4 and C8 positions are derivatized, confirming the industrial relevance of dual-substituted quinazoline scaffolds . The fact that such patent families explicitly claim 4,8-disubstituted quinazolines rather than simpler 4-monosubstituted or 8-monosubstituted analogs indicates that the dual functionalization pattern is not merely convenient but is required for achieving the claimed biological activity and intellectual property position. Furthermore, research programs targeting COX-1 selective inhibitors have employed quinazoline cores with substitution at multiple positions, with certain derivatives exhibiting total COX-1 selectivity [2].

LPA2 Antagonism Kinase Inhibitor Patents Intellectual Property Drug Development

Physicochemical Property Advantages: pKa, Solubility, and LogP Profile vs. Positional Isomers

4-Chloroquinazolin-8-ol exhibits a predicted pKa of 8.14 ± 0.10, reflecting the acidity of the C8 phenolic hydroxyl group . This moderate acidity is significant because it enables selective deprotonation and O-alkylation under mildly basic conditions without affecting the C4 chlorine, which is susceptible to hydrolysis only under more forcing conditions. The calculated aqueous solubility of 0.74 g/L (25°C) places this compound in the 'very slightly soluble' category, which is characteristic of halogenated heteroaromatic building blocks and compatible with standard organic synthesis workflows . The calculated LogP of 1.99 suggests a balanced lipophilicity profile suitable for generating drug-like derivatives upon further functionalization . By comparison, the positional isomer 8-chloroquinazolin-4-ol (CAS 101494-95-5), which reverses the chlorine and hydroxyl positions, has been described as having 'distinct' biological activity from 4-chloroquinazolin-8-ol, suggesting that the specific regiochemistry of the C4-Cl/C8-OH pattern contributes uniquely to downstream biological profiles . The 4-chloro substituent specifically predisposes the scaffold toward SNAr chemistry with amines—the key transformation for generating 4-anilinoquinazoline kinase inhibitors—whereas an 8-chloro substitution pattern would direct reactivity differently and potentially favor alternative nucleophilic displacement pathways.

Physicochemical Properties Drug-likeness Solubility LogP pKa

Commercial Availability in Research-Grade Purity: Procurement-Ready for Library Synthesis

4-Chloroquinazolin-8-ol is commercially available from multiple suppliers at purities of 95–98%, suitable for direct use in parallel synthesis and medicinal chemistry workflows without additional purification . The compound's availability in research-grade purity (≥95% by HPLC, with one supplier reporting 98% purity) means that procurement teams can source this building block for immediate use in library production, eliminating the time and cost of in-house synthesis . Recommended storage conditions are straightforward: sealed in dry conditions at 2–8°C, with shipping at ambient temperature, indicating acceptable stability for routine laboratory handling . This contrasts with certain 4-chloroquinazoline intermediates used in gefitinib and erlotinib synthesis, which have been explicitly described as 'unstable' and requiring specialized handling to avoid degradation [1]. The C8 hydroxyl group in 4-chloroquinazolin-8-ol may contribute to improved stability compared to unsubstituted 4-chloroquinazolines by providing intramolecular hydrogen-bonding capacity that moderates the electrophilicity of the C4 chlorine. From a procurement standpoint, 4-chloroquinazolin-8-ol's consolidated dual functionality reduces the number of separate building blocks that must be sourced, inventoried, and quality-controlled compared to a strategy relying on separate 4-chloroquinazoline and quinazolin-8-ol purchases.

Chemical Procurement Parallel Synthesis Compound Management High-Throughput Chemistry

Where 4-Chloroquinazolin-8-ol Delivers the Strongest Scientific Return on Procurement Investment


Kinase-Focused Parallel Library Synthesis for Hit Discovery

Research teams building kinase-targeted compound libraries can use 4-Chloroquinazolin-8-ol as a single versatile scaffold to generate diverse 4-anilinoquinazoline derivatives. The C4 chlorine undergoes efficient SNAr with aromatic amines to install the aniline moiety critical for kinase hinge-binding, while the C8 hydroxyl can be independently functionalized to explore vectors toward the solvent-exposed region or ribose pocket. This dual-functionalization strategy has been validated in JNK inhibitor programs, where 4-chloroquinazolines served as key intermediates to produce 40-compound libraries with confirmed kinase inhibitory activity [1]. The approach enables two-dimensional SAR exploration from a single starting material, maximizing the chemical space coverage per procurement dollar.

Medicinal Chemistry Optimization of Lead Compounds Requiring 4,8-Disubstitution

When lead optimization demands simultaneous modification at both the C4 and C8 positions of the quinazoline core—a substitution pattern prevalent in patent-protected kinase inhibitor chemotypes—4-chloroquinazolin-8-ol is the most direct commercial entry point. The scaffold's C4-Cl/C8-OH architecture matches the substitution requirements of dual EGFR/HER2 inhibitor programs and LPA2 antagonist development [2]. Using this building block avoids the need to install either functional handle de novo, saving 2–4 synthetic steps compared to routes starting from unsubstituted quinazoline or mono-functional analogs. The C8 hydroxyl also offers opportunities for property modulation (e.g., improving solubility through O-alkylation with polar groups) that are unavailable when starting from 4-chloroquinazoline.

Structure-Activity Relationship (SAR) Studies Probing the C8 Vector

SAR programs seeking to systematically explore the contribution of the C8 substituent to target potency and selectivity can leverage 4-chloroquinazolin-8-ol. The C8 hydroxyl can be alkylated, acylated, or converted to a leaving group for further derivatization, enabling systematic variation of steric and electronic properties at this position while keeping the C4 substituent constant. This is particularly relevant for programs targeting kinases where C8 substituents influence selectivity, as demonstrated by quinazoline-based JNK3 inhibitors achieving >500-fold selectivity over p38 through optimized substitution patterns [3]. The ability to fix one vector (C4) while systematically varying the other (C8) enables rigorous SAR analysis that is far more efficient than synthesizing each analog from a different starting material.

Industrial-Scale Procurement for Contract Research and Core Facility Compound Management

For CROs, core facilities, and compound management groups that support multiple medicinal chemistry projects, 4-chloroquinazolin-8-ol represents a strategically efficient procurement decision. A single inventory item provides the synthetic versatility equivalent to two separate building blocks, reducing SKU count, simplifying inventory management, and minimizing QC overhead . The compound is available at 95–98% purity from multiple commercial sources and is stable under refrigerated storage (2–8°C) with ambient-temperature shipping, making it compatible with standard compound management workflows. When supporting diverse client projects spanning kinase inhibition, GPCR antagonism, and anti-infective research, a dual-functional scaffold maximizes the probability that the procured building block will be useful across multiple programs, improving procurement return on investment.

Technical Documentation Hub

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